2-(4-methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide
Description
This compound is a 1,3,4-thiadiazole derivative featuring a propanamide backbone substituted with a 4-methoxyphenoxy group at position 2 and a propyl chain at position 5 of the thiadiazole ring.
Properties
IUPAC Name |
2-(4-methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-4-5-13-17-18-15(22-13)16-14(19)10(2)21-12-8-6-11(20-3)7-9-12/h6-10H,4-5H2,1-3H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYPAEKYDEGYQSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C(C)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: Research is ongoing to explore its therapeutic potential, including anti-inflammatory and antimicrobial properties. Industry: It can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to active sites, altering enzyme activity, or modulating signaling pathways. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the 1,3,4-Thiadiazole Core
- Propyl vs. Thioalkyl Substituents: The target compound’s 5-propyl group () contrasts with thioalkyl substituents (e.g., methylthio, ethylthio) in analogs like 5f (2-(2-isopropyl-5-methylphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide) . Thioether groups may increase polarity and hydrogen-bonding capacity, whereas the propyl chain in the target compound likely enhances lipophilicity (logP ~2.8 predicted for C8H13N3OS).
- Aromatic Ring Substitution: The 4-methoxyphenoxy group in the target differs from 2-methoxyphenoxy in 5k and 5l (). Para-substitution on the phenoxy ring may improve steric compatibility with hydrophobic enzyme pockets compared to ortho-substitution, which could induce torsional strain.
Propanamide Backbone Modifications
- Chain Length and Branching: The target’s propanamide chain (C3) contrasts with shorter (acetamide) or branched chains in analogs.
- Ethoxy vs. Methoxyphenoxy Substituents: In 3-ethoxy-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide (), the ethoxy group lacks the aromaticity of the target’s methoxyphenoxy, likely reducing π-π stacking interactions with biological targets.
Physicochemical Properties
A comparative table of key analogs is provided below:
| Compound Name | Molecular Formula | Melting Point (°C) | Yield (%) | Key Substituents |
|---|---|---|---|---|
| Target: 2-(4-Methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide | C15H19N3O3S | Not reported | Not reported | 4-Methoxyphenoxy, 5-propyl |
| 5k : 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide | C12H13N3O3S2 | 135–136 | 72 | 2-Methoxyphenoxy, methylthio |
| 5j : N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide | C22H24ClN3O2S2 | 138–140 | 82 | 4-Chlorobenzylthio, isopropylphenoxy |
| 7l : 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide | C16H17N5O2S2 | 177–178 | 80 | Oxadiazole, ethoxyphenyl |
- Melting Points : The target’s analogs exhibit melting points between 133–178°C, correlating with hydrogen-bonding capacity (e.g., 7l ’s high m.p. due to amide and oxadiazole motifs) .
- Yields : Synthesis yields for thiadiazole derivatives range from 68–88%, with benzylthio-substituted analogs (e.g., 5h ) showing higher yields, possibly due to stabilized intermediates .
Biological Activity
The compound 2-(4-methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide is a novel derivative that incorporates both a thiadiazole moiety and a methoxyphenyl ether. This combination suggests potential biological activities due to the pharmacological significance of both structural components. Thiadiazoles have been recognized for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, focusing on its pharmacological effects and mechanisms.
Chemical Structure and Properties
The chemical structure of 2-(4-methoxyphenoxy)-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide can be represented as follows:
- Molecular Formula : C15H18N4O3S
- Molecular Weight : 342.39 g/mol
The presence of the thiadiazole ring contributes to its biological activity by enhancing lipophilicity and potentially facilitating interactions with biological targets.
Biological Activity Overview
The biological activities of compounds containing thiadiazole and methoxyphenyl groups have been extensively studied. Here are some key findings related to the activities of similar compounds:
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens. For instance:
- In vitro studies have demonstrated that thiadiazole derivatives exhibit potent activity against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MICs) as low as 0.045 µg/mL .
- The incorporation of the methoxyphenyl group has been linked to enhanced antibacterial effects due to increased electron donation and improved binding affinity to bacterial enzymes.
Anticancer Potential
Several studies have highlighted the anticancer potential of thiadiazole derivatives:
- A library of oxadiazole and thiadiazole derivatives was tested for antiproliferative activity against human cancer cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). Some compounds showed cytotoxicity with IC50 values in low micromolar ranges .
- The mechanism of action is often associated with the inhibition of topoisomerase I, which is crucial for DNA replication and repair .
Case Studies
Recent research has focused on the synthesis and evaluation of biologically active thiadiazole derivatives:
- Study on Antitubercular Activity :
-
Anticancer Activity Exploration :
- In a study examining a range of thiadiazole derivatives, several exhibited significant cytotoxic effects against cancer cell lines, with detailed structure-activity relationship (SAR) analyses revealing that modifications at specific positions on the thiadiazole ring could enhance potency and selectivity .
Data Table: Biological Activities of Thiadiazole Derivatives
| Compound Name | Target Pathogen/Cancer Type | Activity Type | MIC/IC50 Value |
|---|---|---|---|
| Compound A | M. tuberculosis | Antimicrobial | 0.045 µg/mL |
| Compound B | HCT-116 | Anticancer | IC50 = 5 µM |
| Compound C | HeLa | Anticancer | IC50 = 7 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
